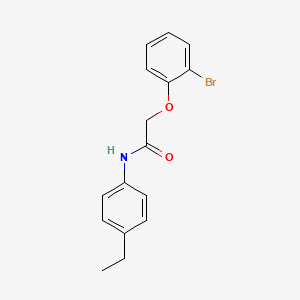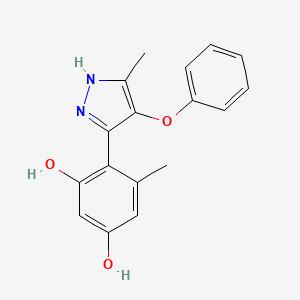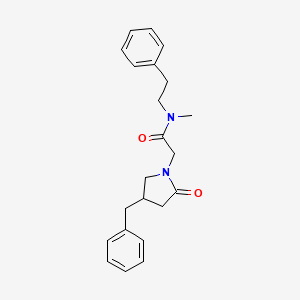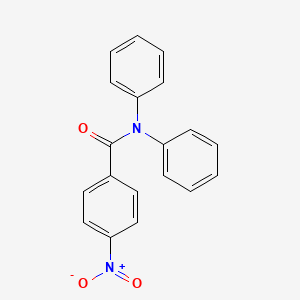
2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide is a chemical compound that belongs to the class of organic compounds known as acetanilides. It is also referred to as Bromfenac, which is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in conditions such as rheumatoid arthritis, osteoarthritis, and postoperative pain.
Wirkmechanismus
The mechanism of action of 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation and pain. By inhibiting COX enzymes, 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide has been shown to have various biochemical and physiological effects. It can reduce oxidative stress and inflammation in various cell types, including neuronal cells and immune cells. It has also been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which play a crucial role in inflammation and pain. Additionally, 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide has been shown to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide in lab experiments is its anti-inflammatory and analgesic properties, which can be beneficial in studying various diseases that involve inflammation and pain. Additionally, 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide has been shown to have neuroprotective effects, which can be beneficial in studying neurodegenerative diseases. However, one of the limitations of using 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide in lab experiments is its potential toxicity, which can affect the results of the experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide. One of the future directions is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another future direction is to investigate its potential use in the treatment of inflammatory bowel disease (IBD), which is a chronic inflammatory disorder of the gastrointestinal tract. Additionally, further research is needed to investigate the potential side effects and toxicity of 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide, which can affect its use in clinical settings.
Synthesemethoden
The synthesis of 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide involves the reaction of 2-bromophenol with 4-ethylphenylamine in the presence of acetic anhydride and a catalyst such as pyridine. The reaction proceeds through an electrophilic aromatic substitution mechanism, whereby the bromine atom is substituted by the amine group to form the intermediate 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetanilide. The intermediate is then hydrolyzed with hydrochloric acid to produce the final product, 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide has been widely used in scientific research for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. Studies have also shown that 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide can reduce oxidative stress and inflammation in various cell types, including neuronal cells and immune cells.
Eigenschaften
IUPAC Name |
2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-2-12-7-9-13(10-8-12)18-16(19)11-20-15-6-4-3-5-14(15)17/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEVLVAYFXWMLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-methylthieno[3,2-d]pyrimidine](/img/structure/B5689604.png)

![9-ethyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5689622.png)

![N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5689641.png)

![1-methyl-8-[3-(2-methyl-1H-imidazol-1-yl)propyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5689655.png)
![N-(4-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5689658.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}propanamide](/img/structure/B5689665.png)
![N-[1-(1-ethyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)-2-methylpropyl]acetamide](/img/structure/B5689667.png)
![4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5689675.png)
![(2-chloro-6-fluorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5689679.png)

![2-[3-(dimethylamino)propyl]-9-[6-(dimethylamino)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5689696.png)